Technical Whitepaper: 4-(1-Cbz-Piperidin-3-yl)-butyric Acid
Technical Whitepaper: 4-(1-Cbz-Piperidin-3-yl)-butyric Acid
This is a comprehensive technical guide for 4-(1-Cbz-Piperidin-3-yl)-butyric acid (CAS 886365-57-7).[1][2][3][4] This document is structured for researchers and medicinal chemists, focusing on synthetic utility, linker chemistry applications, and handling protocols.[3][4][5]
Strategic Utility in Medicinal Chemistry & Linker Design[1][2][3][4]
Introduction & Chemical Identity
4-(1-Cbz-Piperidin-3-yl)-butyric acid is a high-value bifunctional building block used extensively in drug discovery.[1][2][3][4] Structurally, it consists of a piperidine ring protected at the nitrogen by a benzyloxycarbonyl (Cbz) group, with a butyric acid side chain extending from the C3 position.[3][4]
This compound occupies a critical niche in "Linkerology" —the science of designing spacers for PROTACs (Proteolysis Targeting Chimeras) and bivalent ligands.[2][3][4] Its C3-substitution pattern offers a non-linear, conformationally distinct geometry compared to the more common C4-substituted analogs (e.g., FK866 intermediates), making it essential for exploring novel chemical space in peptidomimetics and GABA uptake inhibitor design.[2][3][4]
Core Chemical Data
| Property | Specification |
| CAS Number | 886365-57-7 |
| IUPAC Name | 1-[(Benzyloxy)carbonyl]-3-(3-carboxypropyl)piperidine |
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |
| pKa (Calc) | ~4.76 (Carboxylic acid) |
Synthetic Routes & Retrosynthesis
The synthesis of CAS 886365-57-7 requires a strategy that preserves the Cbz protecting group while establishing the saturated piperidine ring and the butyric acid tail.[1][2][3][4]
Strategic Analysis
Direct hydrogenation of a pyridine precursor using Pd/C would simultaneously reduce the ring and cleave a Cbz group.[2][3][4] Therefore, the most robust industrial route involves Ring Reduction followed by Protection .[3][4]
Preferred Pathway (Route A):
-
Starting Material: 3-Pyridinebutyric acid (commercially available).[1][2][3][4]
-
Hydrogenation: Catalytic hydrogenation using Platinum Oxide (Adams' catalyst) in acetic acid to reduce the pyridine to piperidine.[2][3][4]
-
Protection: Schotten-Baumann reaction with Benzyl chloroformate (Cbz-Cl) to install the protecting group.[1][2][3][4]
Alternative Pathway (Route B - Chain Extension): Used when specific stereochemistry at C3 is required (starting from chiral 3-hydroxymethyl piperidine).[1][2][3][4]
-
Oxidation: Swern oxidation of (R)- or (S)-N-Cbz-3-hydroxymethylpiperidine to the aldehyde.[1][2][3][4]
-
Wittig Olefination: Reaction with (3-carboxypropyl)triphenylphosphonium bromide.[1][2][3][4]
-
Selective Reduction: Reduction of the alkene using Diimide (generated in situ) or Wilkinson’s catalyst to avoid Cbz hydrogenolysis.[2][3][4]
Figure 1: Retrosynthetic analysis showing the preferred industrial route (Route A) via ring reduction and the stereoselective route (Route B) via chain extension.[2][3][4]
Applications in Drug Discovery[2][3][4][5][6][7]
A. PROTAC Linker Design
The 4-carbon alkyl chain combined with the piperidine ring provides a "semi-rigid" linker.[1][2][3][4] Unlike purely aliphatic chains, the piperidine ring introduces a constrained vector that can improve the pharmacokinetic (PK) properties of a PROTAC molecule by reducing the entropic penalty upon binding to the E3 ligase or the target protein.[3][4]
-
Mechanism: The carboxylic acid is coupled to an amine on the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives), while the Cbz group is removed to reveal the secondary amine for coupling to the Target Protein ligand.[3][4]
-
Advantage: The C3-substitution creates a "kinked" geometry, distinct from the linear C4-analogs, often resolving steric clashes in the ternary complex.[1][3][4]
B. Peptidomimetics & GABA Analogs
This compound serves as a homolog of Nipecotic Acid (piperidine-3-carboxylic acid), a known pharmacophore for GABA uptake inhibition (e.g., Tiagabine).[1][2][3][4]
-
Library Synthesis: The carboxylic acid allows for rapid amide coupling to generate diverse libraries of N-substituted piperidines.[1][2][3][4]
-
Scaffold Hopping: It is used to replace flexible alkyl chains with the more metabolically stable piperidine ring in lead optimization.[2][3][4]
Experimental Protocols
Protocol 1: Standard Amide Coupling (General Usage)
Use this protocol to couple the butyric acid tail to an amine-containing payload.[1][2][3]
Reagents:
Procedure:
-
Dissolution: Dissolve 4-(1-Cbz-Piperidin-3-yl)-butyric acid in anhydrous DMF (0.1 M concentration) under nitrogen.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the amine partner. Monitor the reaction by LC-MS (typically complete in 2–4 hours).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over MgSO4.[3][4]
-
Validation: The Cbz group should remain intact (Mass shift: Product MW = Acid MW + Amine MW - 18).
Protocol 2: Cbz Deprotection (Orthogonal Removal)
Use this to expose the piperidine nitrogen for further functionalization.[1][2][3][4]
Method A: Hydrogenolysis (Mild)
-
Conditions: H₂ (1 atm), 10% Pd/C, Methanol, RT, 2-6 hours.
-
Note: This is the cleanest method but incompatible if the payload contains reducible alkenes or halides.[3][4]
Method B: Acidolysis (Harsh/Selective) [2][3][4]
-
Conditions: 33% HBr in Acetic Acid, RT, 1 hour.
-
Note: Preserves benzyl esters or other reducible groups but may hydrolyze sensitive esters.[3][4]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized piperidine derivative.[3][4]
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety makes it slightly hygroscopic; keep desiccated.[2][3][4]
References
-
Galli, U. et al. (2008).[3][4] Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage. ChemMedChem. Link (Demonstrates utility of piperidine-butyric acid scaffolds).[1][2][3][4]
-
Ma, D. et al. (2020).[3][4] A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Link (Protocol reference for Cbz-piperidine handling).[1][3][4]
-
Smith, J.G. et al. (1998).[3][4] Butyric acid from the diet: Actions at the level of gene expression. Crit. Rev. Food Sci. Nutr. Link (Background on butyric acid pharmacophores).[2][3][4]
-
National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives. Link (General safety and physical property verification).[3][4]
Sources
- 1. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 886365-28-2: Methyl 5-bromo-2-chloro-4-pyridinecarboxy… [cymitquimica.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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